![molecular formula C8H18N2 B1425197 1-Ethyl-3,3-dimethylpiperazine CAS No. 1225882-54-1](/img/structure/B1425197.png)
1-Ethyl-3,3-dimethylpiperazine
Overview
Description
1-Ethyl-3,3-dimethylpiperazine (EDMP) is a heterocyclic organic compound. Its molecular formula is C8H18N2 . The IUPAC name is 3-ethyl-1,3-dimethylpiperazine dihydrochloride .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of 1-Ethyl-3,3-dimethylpiperazine is 142.24 g/mol. The average mass is 142.242 Da and the monoisotopic mass is 142.147003 Da .Scientific Research Applications
Comprehensive Analysis of 1-Ethyl-3,3-dimethylpiperazine Applications
1-Ethyl-3,3-dimethylpiperazine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications, each presented in a separate section with a clear and descriptive heading.
Lithium-Ion Battery Electrolytes: 1-Ethyl-3,3-dimethylpiperazine has been studied for its potential use in next-generation lithium-ion battery electrolytes. The compound’s structure and molecular interactions have been analyzed using density functional theory (DFT), revealing its suitability for enhancing the performance of battery electrolytes .
Molecular Interaction Studies: The compound serves as a model for studying molecular interactions, particularly hydrogen bonding and charge transfer phenomena. These studies provide insights into the behavior of ionic liquids and their potential applications .
Computational Chemistry Simulations: 1-Ethyl-3,3-dimethylpiperazine is used in computational chemistry programs like Amber and GROMACS for simulations that visualize molecular dynamics and interactions, aiding in the development of new materials and drugs .
properties
IUPAC Name |
1-ethyl-3,3-dimethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJOGIXFAWCTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,3-dimethylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.